molecular formula C22H18N2O6 B12202754 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12202754
M. Wt: 406.4 g/mol
InChI Key: GNQJTVDDIHOWMM-CZIZESTLSA-N
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Description

“3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzoyl, and oxazole moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” likely involves multi-step organic synthesis techniques. Typical steps might include:

    Formation of the Pyrrol-2-one Core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl and Methoxybenzoyl Groups: These groups could be introduced via Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the Oxazole Ring: This might involve a cyclization reaction using an appropriate oxazole precursor.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures often exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

    Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism by which “3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” exerts its effects would depend on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to disrupt replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The unique combination of functional groups in “3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” likely imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H18N2O6/c1-12-10-17(23-30-12)24-19(14-4-3-5-15(25)11-14)18(21(27)22(24)28)20(26)13-6-8-16(29-2)9-7-13/h3-11,19,25-26H,1-2H3/b20-18+

InChI Key

GNQJTVDDIHOWMM-CZIZESTLSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)O

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)O

Origin of Product

United States

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